molecular formula C12H10ClN3 B1486676 4-Chloro-2-cyclopropyl-6-(pyridin-4-yl)pyrimidine CAS No. 1159820-39-9

4-Chloro-2-cyclopropyl-6-(pyridin-4-yl)pyrimidine

Cat. No. B1486676
CAS RN: 1159820-39-9
M. Wt: 231.68 g/mol
InChI Key: FNVDTOOHTFFKRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-2-cyclopropyl-6-(pyridin-4-yl)pyrimidine” is a chemical compound. It is a type of substituted pyridine, which is a structural motif found in numerous bioactive molecules . Substituted pyridines with diverse functional groups are important in the field of medicinal and agricultural chemistry .


Synthesis Analysis

The synthesis of substituted pyridines like “4-Chloro-2-cyclopropyl-6-(pyridin-4-yl)pyrimidine” can be achieved via various methodologies. One such method involves the remodeling of (Aza)indole/Benzofuran skeletons . This ring cleavage methodology reaction allows for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .

Scientific Research Applications

  • Synthesis and Characterization of Betainic Pyrimidinaminides

    • Schmidt (2002) in "Journal of Heterocyclic Chemistry" discusses the formation of 6-amino substituted (5-chloropyrimidine-2,4-diyl)bis(hetarenium) salts or 5-chloro-2,6-bis-(pyridinio)-pyrimidin-4-aminides from nucleophilic substitution reactions involving similar pyrimidine derivatives (Schmidt, 2002).
  • Electronic and Optical Properties of Thiopyrimidine Derivatives

    • Hussain et al. (2020) in "Journal of Molecular Structure" examine pyrimidine derivatives like 4-Chloro-2-cyclopropyl-6-(pyridin-4-yl)pyrimidine for their potential in nonlinear optics (NLO) and pharmacophore applications in medicine (Hussain et al., 2020).
  • Tritiation of Pyrimidines for Radiopharmaceuticals

    • Măntescu et al. (1965) in "Journal of Labelled Compounds and Radiopharmaceuticals" explore tritiation of pyrimidine derivatives, like 4-chloro-6-hydroxypyrimidine, for potential applications in radiopharmaceuticals (Măntescu et al., 1965).
  • Synthesis and Antimicrobial Activity of Pyrimidine Derivatives

    • Rathod and Solanki (2018) explore the synthesis and antimicrobial properties of new pyrimidine derivatives, highlighting their relevance in medicine and other applications (Rathod & Solanki, 2018).
  • Synthesis and Optical Properties of Pyrimidines

    • Hadad et al. (2011) in "The Journal of Organic Chemistry" study 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, focusing on their synthesis, solvatochromism, and potential as pH sensors (Hadad et al., 2011).
  • Novel Ir(III) Phosphors for OLED Applications

    • Chang et al. (2013) in "ACS Applied Materials & Interfaces" utilize pyrimidine chelates for synthesizing new heteroleptic Ir(III) metal complexes, demonstrating their application in organic light-emitting diodes (OLEDs) (Chang et al., 2013).

properties

IUPAC Name

4-chloro-2-cyclopropyl-6-pyridin-4-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3/c13-11-7-10(8-3-5-14-6-4-8)15-12(16-11)9-1-2-9/h3-7,9H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVDTOOHTFFKRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)Cl)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-cyclopropyl-6-(pyridin-4-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-cyclopropyl-6-(pyridin-4-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-cyclopropyl-6-(pyridin-4-yl)pyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-cyclopropyl-6-(pyridin-4-yl)pyrimidine
Reactant of Route 4
Reactant of Route 4
4-Chloro-2-cyclopropyl-6-(pyridin-4-yl)pyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloro-2-cyclopropyl-6-(pyridin-4-yl)pyrimidine
Reactant of Route 6
4-Chloro-2-cyclopropyl-6-(pyridin-4-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.